4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester is an organic compound with the molecular formula C9H7FN2O7. It is a white solid at room temperature and is primarily used in research and industrial applications. The compound is known for its unique chemical structure, which includes a fluoro, methoxy, and dinitro functional groups attached to a benzoic acid methyl ester backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester typically involves a multi-step process:
Nitration: The starting material, 4-fluoro-3-methoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 2 and 6 positions.
Esterification: The nitrated product is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 4-fluoro-3-methoxybenzoic acid are nitrated in industrial reactors.
Continuous Esterification: The nitrated product is continuously fed into esterification reactors where methanol and acid catalysts are used to produce the final ester.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Major Products
Reduction: 4-Fluoro-3-methoxy-2,6-diaminobenzoic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester is used in various scientific research applications:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxybenzoic acid
- 2,6-Dinitrobenzoic acid methyl ester
- 4-Fluoro-2,6-dinitrobenzoic acid
Uniqueness
4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester is unique due to the combination of its functional groups. The presence of both fluoro and methoxy groups, along with two nitro groups, provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 4-fluoro-3-methoxy-2,6-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O7/c1-18-8-4(10)3-5(11(14)15)6(9(13)19-2)7(8)12(16)17/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWQCPHZKNTYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.